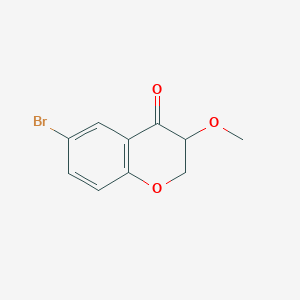

6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

Description

Properties

Molecular Formula |

C10H9BrO3 |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

6-bromo-3-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H9BrO3/c1-13-9-5-14-8-3-2-6(11)4-7(8)10(9)12/h2-4,9H,5H2,1H3 |

InChI Key |

BBAWGWZFCRHTCE-UHFFFAOYSA-N |

Canonical SMILES |

COC1COC2=C(C1=O)C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves the bromination of 3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one. This reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds with the substitution of a hydrogen atom by a bromine atom at the 6th position of the benzopyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzopyrans .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzopyran can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 2.29 | Induces G0/G1 cell cycle arrest |

| Compound B | A549 (Lung) | 3.5 - 8.7 | Disrupts mitochondrial function |

| Compound C | SKOV3 (Ovarian) | 0.52 - 0.34 | Inhibits tubulin polymerization |

These compounds have been shown to target specific pathways such as the PI3K/AKT/mTOR pathway and disrupt microtubule dynamics, which are critical for cell division and survival in cancer cells .

Anti-inflammatory Effects

The benzopyran derivatives have also been explored for their anti-inflammatory properties. They have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models:

| Study Reference | Inflammatory Model | Key Findings |

|---|---|---|

| Study A | Carrageenan-induced paw edema in rats | Significant reduction in edema at doses of 10 mg/kg |

| Study B | Lipopolysaccharide (LPS)-induced inflammation in mice | Decreased levels of TNF-alpha and IL-6 |

These effects suggest that this compound could be beneficial in treating inflammatory diseases .

Neuroprotective Properties

Recent studies have indicated potential neuroprotective effects of benzopyran derivatives against neurodegenerative disorders. The compound may help mitigate oxidative stress and improve cognitive function:

| Study Reference | Model Used | Observations |

|---|---|---|

| Study C | Alzheimer's disease model in mice | Improved memory retention and reduced amyloid-beta plaque formation |

| Study D | Parkinson's disease model | Decreased neuroinflammation and neuronal death |

These findings highlight the therapeutic promise of this compound in neurodegenerative conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with altered pharmacological profiles. The ability to modify the structure allows chemists to optimize the compound for specific biological activities.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table highlights key structural differences among benzopyranone derivatives:

Key Observations :

- Position of bromine : Bromine at position 6 (as in the target compound) vs. position 8 () alters electronic distribution and steric interactions.

- Methoxy vs. nitro groups : Methoxy is electron-donating, while nitro is electron-withdrawing, affecting reactivity and binding properties .

- Aromatic vs. dihydro pyran : Fully aromatic systems (e.g., 4H-chromen-4-one in ) exhibit greater planarity and conjugation than dihydro derivatives.

Physicochemical Properties

Notes:

Biological Activity

6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one (CAS Number: 1187828-95-0) is a compound that belongs to the class of benzopyrans. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The following sections detail its biological activities based on current research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 257.08 g/mol

- Structure : Chemical Structure

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. In vitro studies demonstrate its ability to scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This activity is crucial in preventing cellular damage and may have implications for aging and various diseases related to oxidative stress.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. Studies suggest that it inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). The inhibition of these pathways can be beneficial in treating inflammatory diseases.

Anticancer Properties

This compound has been evaluated for its anticancer effects against various cancer cell lines. Notably:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 5.0 | Induces apoptosis via caspase activation |

| MCF-7 (Breast) | 7.5 | Inhibits tubulin polymerization |

| A549 (Lung) | 6.0 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may disrupt microtubule dynamics and induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.

Case Studies

- Study on HeLa Cells : A study explored the effects of this compound on HeLa cells, revealing that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation.

- In Vivo Studies : Preliminary in vivo studies using animal models demonstrated that the compound reduced tumor size in xenograft models of breast cancer, indicating potential therapeutic benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.